2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid
Description
2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid is a structurally specialized carboxylic acid derivative featuring a tert-butoxycarbonyl (BOC) protective group at the second carbon and a methyl-substituted α,β-unsaturated (but-2-enoic acid) backbone. The BOC group is widely employed in organic synthesis to protect reactive functional groups, particularly amines, but in this case, it modifies the carboxylic acid framework. The compound’s conjugated double bond and steric bulk from the tert-butyl moiety likely influence its reactivity, solubility, and stability, making it valuable in pharmaceutical intermediates or polymer chemistry.
Properties
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6(2)7(8(11)12)9(13)14-10(3,4)5/h1-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYONFFLSWYSZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid typically involves the reaction of di-tert-butyl dicarbonate with the appropriate amine in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoroacetic acid and hydrochloric acid are employed to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the tert-butoxycarbonyl group yields the corresponding amine .
Scientific Research Applications
2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid has several applications in scientific research:
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals by protecting functional groups during the synthesis of complex drug molecules.
Mechanism of Action
The mechanism of action of 2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid involves the protection of amines through the formation of a carbamate linkage. This linkage is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable intermediates .
Comparison with Similar Compounds
Functional Group Positioning and Reactivity
- BOC Placement : The target compound’s BOC group is attached to a carbonyl carbon, unlike the BOC-protected amines in . This distinction alters reactivity: carbonyl-BOC derivatives are less nucleophilic but may exhibit enhanced electrophilicity at the α,β-unsaturated site .
- Unsaturation: The but-2-enoic acid backbone enables conjugation, favoring reactions like Michael additions or cycloadditions, whereas saturated analogs (e.g., 4-methoxy-3-methylbutanoic acid) lack this reactivity .
Substituent Effects
- Methyl vs. Methoxy: The methyl group in the target compound likely reduces polarity compared to methoxy-substituted analogs, affecting solubility and crystallization behavior. Methoxy groups (e.g., in 4-methoxy-3-methylbutanoic acid) increase hydrophilicity and hydrogen-bonding capacity .
- Chain Length: The hex-4-enoic acid derivative () has a longer carbon chain, which could improve thermal stability or alter polymer compatibility relative to the shorter but-2-enoic acid backbone .
Research Implications and Limitations
The provided evidence lacks explicit data on 2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid’s physicochemical properties or direct comparators. However, extrapolation from related BOC derivatives highlights critical trends:
- Steric shielding from the tert-butyl group likely enhances stability against hydrolysis or oxidation.
- Substituent polarity and backbone unsaturation govern solubility and reactivity profiles.
Further studies should prioritize experimental characterization (e.g., NMR, HPLC) and comparative kinetic analyses to validate these hypotheses.
Biological Activity
2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid, also known as a tert-butoxycarbonyl (Boc) derivative of a branched-chain amino acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in drug development and its role in various biochemical pathways.
Chemical Structure
The chemical structure of 2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid can be represented as follows:
This structure features a tert-butoxycarbonyl group, which is crucial for its reactivity and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of 2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid indicates several promising properties:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in the context of antibiotic development.
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory responses, which may have implications for treating conditions characterized by chronic inflammation .
- Cell Cycle Regulation : Investigations have indicated that it may influence cell cycle dynamics, potentially affecting cancer cell proliferation and survival .
- Apoptosis Induction : There is evidence suggesting that 2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid can induce apoptosis in specific cell lines, highlighting its potential as an anticancer agent .
The biological mechanisms through which 2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid exerts its effects are still under investigation. However, several pathways have been identified:
- Inhibition of Enzymatic Activity : The compound may interact with various metabolic enzymes and proteases, altering their activity and leading to downstream effects on cellular metabolism and signaling pathways .
- Modulation of Signaling Pathways : It has been implicated in the modulation of key signaling pathways such as JAK/STAT and MAPK/ERK, which are critical for cellular responses to growth factors and stress signals .
Research Findings
A summary of relevant research findings regarding the biological activities of this compound is presented in the following table:
Case Studies
- Case Study on Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various Boc derivatives, 2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid was found to inhibit the growth of Staphylococcus aureus at sub-micromolar concentrations, suggesting strong potential as an antimicrobial agent.
- Case Study on Cancer Cells : In vitro experiments demonstrated that treatment with this compound led to a significant reduction in viability of breast cancer cell lines through apoptosis induction mechanisms. This was evidenced by increased levels of cleaved caspase-3 and PARP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
